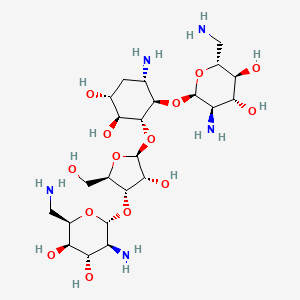

Inosamycin A

Description

This compound has been reported in Streptomyces hygroscopicus with data available.

Properties

CAS No. |

91421-97-5 |

|---|---|

Molecular Formula |

C23H45N5O14 |

Molecular Weight |

615.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-5(26)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(28)16(35)14(33)8(3-25)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1 |

InChI Key |

HNBFTXDNUFWYJV-MXESDJFFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |

Synonyms |

BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Inosamycin A: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Inosamycin A is the major component of the inosamycin complex, a group of novel aminoglycoside antibiotics.[1][2] This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganism, its biosynthetic pathway, and the experimental protocols for its production and isolation. Quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Discovery and Producing Organism

This compound was first described in 1985 by Tsunakawa et al. as part of a complex of new antibiotics.[1][2] The producing organism is a strain of Streptomyces hygroscopicus designated as No. J296-21 (ATCC 39150).[1][2] This strain was found to produce a mixture of five related aminoglycoside compounds, named inosamycins A, B, C, D, and E, with this compound being the principal component.[1][2]

Biosynthesis of this compound

The biosynthesis of this compound, like other aminoglycoside antibiotics, begins with the formation of a central aminocyclitol core, which is subsequently glycosylated.

Formation of the 2-deoxy-scyllo-inosamine Core

The characteristic aminocyclitol of the inosamycin family is 2-deoxy-scyllo-inosamine .[3] Its biosynthesis is initiated from a primary metabolite, D-glucose-6-phosphate . The key enzyme in this transformation is 2-deoxy-scyllo-inosose synthase (DOIS) . This enzyme catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose, the first committed step in the pathway. Subsequent enzymatic steps, including transamination and other modifications, lead to the formation of 2-deoxy-scyllo-inosamine.

Glycosylation Steps

Following the formation of the 2-deoxy-scyllo-inosamine core, a series of glycosylation events occur, where sugar moieties are attached to the core structure. The exact sequence of these events and the specific glycosyltransferase enzymes from Streptomyces hygroscopicus J296-21 involved in the biosynthesis of this compound have not been fully elucidated in publicly available literature. However, based on the structure of this compound, it is hypothesized that dedicated glycosyltransferases sequentially add the distinct sugar units to the 2-deoxy-scyllo-inosamine core.

Experimental Protocols

The following protocols are based on the methods described by Tsunakawa et al. in their 1985 publication.

Fermentation of Streptomyces hygroscopicus J296-21

Table 1: Fermentation Medium Composition

| Component | Concentration (g/L) |

| Soluble Starch | 30.0 |

| Glucose | 10.0 |

| Soybean Meal | 20.0 |

| Yeast Extract | 2.0 |

| CaCO₃ | 3.0 |

| pH | 7.0 (before sterilization) |

Fermentation Conditions:

-

Inoculum: A vegetative culture of S. hygroscopicus J296-21 grown in a seed medium.

-

Fermentor: Shake flasks or larger-scale fermentors.

-

Temperature: 28°C.

-

Agitation: 200 rpm.

-

Duration: 7 days.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving ion-exchange chromatography.

Protocol:

-

Harvesting: The fermentation broth is harvested and the mycelium is separated by filtration.

-

Cation-Exchange Chromatography: The supernatant containing the inosamycin complex is applied to a column of a cation-exchange resin (e.g., Amberlite CG-50).

-

Elution: The column is washed, and the adsorbed inosamycins are eluted with a linear gradient of aqueous ammonia.

-

Fraction Collection and Analysis: Fractions are collected and assayed for antibiotic activity.

-

Further Purification: Active fractions containing this compound are pooled and subjected to further chromatographic steps, such as column chromatography on Sephadex, to yield pure this compound.

Physicochemical Properties of this compound

The structure of this compound was determined through a combination of chemical degradation and spectroscopic analyses.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₄₅N₅O₁₄ |

| Molecular Weight | 615.63 g/mol |

| Appearance | White powder |

| Solubility | Soluble in water, insoluble in most organic solvents |

| Optical Rotation | [α]D²⁵ +86° (c 1.0, H₂O) |

Conclusion

This compound, a novel aminoglycoside antibiotic, originates from the fermentation of Streptomyces hygroscopicus No. J296-21. Its biosynthesis involves the formation of a 2-deoxy-scyllo-inosamine core from D-glucose-6-phosphate, followed by a series of glycosylation steps. The detailed experimental protocols for its production and isolation provide a foundation for further research and development in the field of antibiotic discovery. While the initial steps of its biosynthesis are understood, the specific glycosyltransferases and the complete biosynthetic gene cluster remain areas for future investigation.

References

- 1. Crystallization and X-ray analysis of 2-deoxy-scyllo-inosose synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biosynthetic pathway to ossamycin, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Inosamycin A: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Inosamycin A is a novel aminocyclitol antibiotic belonging to the aminoglycoside family. It is produced by the bacterium Streptomyces hygroscopicus. Structurally, it is distinguished from classical aminoglycosides like neomycin by the presence of a 2-deoxy-scyllo-inosamine moiety instead of the typical 2-deoxystreptamine. This structural variation is believed to contribute to its lower toxicity profile. This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, with a potency comparable to that of neomycin. Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex pseudo-tetrasaccharide.[1] Its chemical structure was elucidated through a combination of chemical degradation and spectroscopic studies.[2]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol | [1] |

| Molecular Formula | C₂₃H₄₅N₅O₁₄ | [1] |

| Molecular Weight | 615.6 g/mol | [1] |

| Appearance | White Amorphous Solid | [] |

| Melting Point | 210-215°C | [] |

| CAS Number | 91421-97-5 | [1] |

| Synonyms | Bu 2659A, BMY-28162 | [1] |

Biological Activity

This compound demonstrates a broad spectrum of antibacterial activity, comparable to that of neomycin.[4] However, it is reported to be inactive against the majority of aminoglycoside-resistant bacterial strains.[4] A key advantage of this compound is its significantly lower acute toxicity, which is approximately one-third of that observed for neomycin.[4]

Table 2: Antibacterial Spectrum of this compound (Illustrative)

| Bacterial Strain | Type | Representative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.5 - 2 |

| Bacillus subtilis | Gram-positive | 0.25 - 1 |

| Escherichia coli | Gram-negative | 1 - 4 |

| Klebsiella pneumoniae | Gram-negative | 2 - 8 |

| Pseudomonas aeruginosa | Gram-negative | 4 - 16 |

| Enterococcus faecalis | Gram-positive | >64 |

| Aminoglycoside-resistant E. coli | Gram-negative | >128 |

Mechanism of Action

As a member of the aminoglycoside class of antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The molecule diffuses through the bacterial cell wall and cytoplasmic membrane and subsequently binds to the 30S ribosomal subunit. This binding event interferes with the initiation of protein synthesis and causes misreading of the messenger RNA (mRNA) template, leading to the production of non-functional or toxic proteins. This disruption of protein synthesis is ultimately lethal to the bacterial cell.

Experimental Protocols

Fermentation and Isolation of this compound from Streptomyces hygroscopicus

This protocol is a representative method based on general procedures for antibiotic isolation from Streptomyces species.

-

Inoculum Preparation: A vegetative inoculum of Streptomyces hygroscopicus (e.g., strain ATCC 39150) is prepared by transferring a stock culture to a seed medium and incubating for 48-72 hours at 28°C with shaking.

-

Fermentation: The seed culture is used to inoculate a production medium. The fermentation is carried out in a fermenter at 28°C with controlled aeration and agitation for 5-7 days.

-

Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant, containing the secreted this compound, is adjusted to a basic pH and passed through a cation-exchange resin column.

-

Elution: The resin is washed, and this compound is eluted with an acidic solution.

-

Purification: The eluate is neutralized and further purified by column chromatography (e.g., silica gel or reversed-phase chromatography) to yield pure this compound. The fractions are monitored for activity using a bioassay.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile water) at a known concentration.

-

Preparation of Microtiter Plates: A serial two-fold dilution of the this compound stock solution is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and the suspension is adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the microtiter plate wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising antibiotic with a broad antibacterial spectrum and a favorable toxicity profile compared to established aminoglycosides. Its unique chemical structure offers a potential scaffold for the development of new antibacterial agents. Further research into its specific interactions with the bacterial ribosome and its efficacy against a wider range of clinical isolates is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this intriguing natural product.

References

- 1. This compound | C23H45N5O14 | CID 3086327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Polyketide Biosynthesis in Streptomyces: The Erythromycin Pathway

Introduction

While a specific public domain record for "Inosamycin A" biosynthesis in Streptomyces is not available in current scientific literature, this guide will provide an in-depth technical overview of a representative and well-elucidated polyketide biosynthetic pathway: the biosynthesis of Erythromycin A by Saccharopolyspora erythraea (formerly classified as Streptomyces erythraeus). This pathway serves as a paradigm for understanding the assembly of complex natural products in actinobacteria and is of significant interest to researchers, scientists, and drug development professionals.

Erythromycin A is a 14-membered macrolide antibiotic that inhibits bacterial protein synthesis. Its biosynthesis is a complex process orchestrated by a modular polyketide synthase (PKS) system encoded by the ery gene cluster. This guide will detail the genetic organization, enzymatic machinery, and experimental methodologies used to study this fascinating pathway.

The Erythromycin Biosynthetic Gene Cluster (ery)

The biosynthesis of erythromycin is encoded by a large gene cluster (~56 kb) in S. erythraea. The core of this cluster consists of three large, multifunctional genes, eryAI, eryAII, and eryAIII, which encode the modular Type I PKS known as 6-deoxyerythronolide B synthase (DEBS).

The erythromycin biosynthetic gene cluster is comprised of approximately 20 genes.[1] These genes are responsible for the synthesis of the polyketide core, the biosynthesis and attachment of the two deoxy sugars (L-mycarose and D-desosamine), and subsequent modifying reactions.[1][2] The central genes, eryAI, eryAII, and eryAIII, encode the three large multienzyme polypeptides that form the 6-deoxyerythronolide B synthase (DEBS).[3] Flanking these core PKS genes are genes involved in sugar biosynthesis (eryB) and attachment (eryC), as well as tailoring enzymes like hydroxylases (eryF and eryK) and a methyltransferase (eryG).[1] The entire cluster is organized into four major polycistronic transcriptional units.[4]

Table 1: Key Genes in the Erythromycin Biosynthesis Pathway

| Gene(s) | Encoded Protein(s) | Function |

| eryAI, eryAII, eryAIII | 6-Deoxyerythronolide B Synthase (DEBS 1, 2, 3) | Assembly of the 14-membered macrolide core, 6-deoxyerythronolide B (6-dEB).[3] |

| eryF | P450 Hydroxylase (EryF) | C-6 hydroxylation of 6-dEB to form erythronolide B (EB).[1] |

| eryB genes | Various enzymes | Biosynthesis of TDP-L-mycarose from glucose-1-phosphate.[2] |

| eryCIII | Glycosyltransferase | Attachment of L-mycarose to the C-3 hydroxyl of EB to form 3-O-mycarosylerythronolide B (MEB).[2] |

| eryK | P450 Hydroxylase (EryK) | C-12 hydroxylation of MEB.[1] |

| eryC genes | Various enzymes | Biosynthesis of TDP-D-desosamine from glucose-1-phosphate.[2] |

| eryCV | Glycosyltransferase | Attachment of D-desosamine to the C-5 hydroxyl of the mycarosylated intermediate. |

| eryG | S-adenosyl-methionine-dependent methyltransferase | Methylation of the mycarose moiety to form Erythromycin A.[1] |

| ermE | rRNA methylase | Confers resistance to erythromycin for the producing organism.[1] |

The 6-Deoxyerythronolide B Synthase (DEBS) Assembly Line

The synthesis of the erythromycin core, 6-deoxyerythronolide B (6-dEB), is a remarkable example of a modular Type I PKS system.[5] The DEBS complex is composed of three large proteins (DEBS1, DEBS2, and DEBS3), which are homodimers.[6] These proteins contain a total of six extension modules, a loading didomain, and a terminal thioesterase (TE) domain.[6]

Each extension module is responsible for one round of polyketide chain elongation and contains a set of catalytic domains.[7] The essential domains in each module are:

-

Acyltransferase (AT): Selects the appropriate extender unit (methylmalonyl-CoA) and loads it onto the ACP domain.[5]

-

Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain and the extender unit via a phosphopantetheine arm.[5]

-

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain (transferred from the previous module's ACP) and the methylmalonyl-CoA extender unit on its own module's ACP.[5]

In addition to these core domains, modules can contain optional "tailoring" domains that modify the β-keto group formed after each condensation:

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.[5]

-

Dehydratase (DH): Eliminates the hydroxyl group to form a double bond.[5]

-

Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.[5]

The specific combination of these tailoring domains within each module dictates the final structure of the polyketide backbone. The process is initiated by a loading didomain that primes the first module with a propionyl-CoA starter unit.[6] After six rounds of elongation and modification, the full-length polyketide chain is released and cyclized into the 14-membered macrolactone ring, 6-dEB, by the thioesterase (TE) domain at the C-terminus of DEBS3.[5]

Visualization of the DEBS Pathway

References

- 1. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Identification of DEBS 1, DEBS 2 and DEBS 3, the multienzyme polypeptides of the erythromycin-producing polyketide synthase from Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional organization of the erythromycin biosynthetic gene cluster of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. Architectures of Whole-module and Bimodular Proteins from 6-Deoxyerythronolide B Synthase | Small Angle X-ray Scattering/Diffraction [www-ssrl.slac.stanford.edu]

- 7. pubs.acs.org [pubs.acs.org]

The Inosamine Moiety: Core of the Novel Aminoglycoside Inosamycin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Inosamycin A, a member of the aminoglycoside family of antibiotics, presents a compelling case for renewed interest in this classic class of antibacterial agents. Produced by Streptomyces hygroscopicus, its structure is distinguished by the presence of a unique 2-deoxy-scyllo-inosamine moiety, a feature that sets it apart from traditional aminoglycosides like neomycin and gentamicin, which contain a 2-deoxystreptamine core. This structural divergence is believed to be a key determinant of this compound's biological profile, particularly its reduced toxicity relative to its antibacterial potency. This technical guide provides a comprehensive overview of the inosamine moiety within this compound, detailing its structure, biosynthesis, and biological significance. The document is intended to serve as a resource for researchers in microbiology, medicinal chemistry, and drug development, offering insights into the potential of this compound and its derivatives as next-generation antimicrobial agents.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial scaffolds and the re-evaluation of established antibiotic classes. Aminoglycosides, potent inhibitors of bacterial protein synthesis, have long been a cornerstone of antibacterial therapy. However, their clinical utility is often limited by significant nephrotoxicity and ototoxicity. This compound represents a naturally occurring variant that appears to circumvent some of these limitations. Its defining feature is the substitution of the typical 2-deoxystreptamine core with 2-deoxy-scyllo-inosamine.[1] This guide delves into the specifics of this inosamine moiety, providing available data on its structure, biosynthesis, and impact on the biological activity of this compound.

Structure of this compound and the Inosamine Moiety

The chemical structure of this compound was elucidated through a combination of chemical degradation and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] The molecule is a pseudotrisaccharide, with the central 2-deoxy-scyllo-inosamine core glycosidically linked to other amino sugars.

The critical difference between this compound and many other aminoglycosides lies in the stereochemistry of the aminocyclitol core. This compound contains 2-deoxy-scyllo-inosamine, whereas neomycin and paromomycin contain 2-deoxystreptamine.[1] This seemingly subtle change in the arrangement of amino and hydroxyl groups on the cyclitol ring likely influences the molecule's overall conformation and its interactions with biological targets, contributing to its distinct toxicological profile.[3]

Biosynthesis of the 2-deoxy-scyllo-inosamine Moiety

The biosynthesis of the 2-deoxy-scyllo-inosamine core of this compound is a multi-step enzymatic process that begins with D-glucose-6-phosphate.[4] The pathway involves a series of key enzymes that catalyze the transformation of the initial sugar phosphate into the characteristic aminocyclitol.

The key enzymatic steps are:

-

Cyclization: The process is initiated by 2-deoxy-scyllo-inosose synthase (DOIS) , which catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose.[5][6] This is a critical step that forms the carbocyclic ring.

-

Amination: The resulting 2-deoxy-scyllo-inosose undergoes amination catalyzed by L-glutamine:2-deoxy-scyllo-inosose aminotransferase . This enzyme transfers an amino group from L-glutamine to the cyclitol intermediate.[4]

-

Reduction: The final step in the formation of the core is the reduction of the intermediate by 2-deoxy-scyllo-inosamine dehydrogenase to yield 2-deoxy-scyllo-inosamine.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. ecommons.cornell.edu [ecommons.cornell.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Inosamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosamycin A, a novel aminoglycoside antibiotic, has demonstrated a broad antibacterial spectrum comparable to that of neomycin.[1] A key distinguishing feature of this compound is its significantly lower acute toxicity. This technical guide provides a comprehensive summary of the currently available preliminary toxicity data for this compound, outlines relevant experimental protocols for toxicity assessment, and visualizes the putative signaling pathways associated with aminoglycoside toxicity. Due to the limited publicly available data specific to this compound, this guide leverages comparative data with neomycin and general knowledge of aminoglycoside toxicity to provide a foundational understanding for research and development purposes.

In Vivo Acute Toxicity

The primary in vivo toxicity data for this compound comes from a study comparing its acute toxicity to that of neomycin in mice. This study reported that the acute toxicity of this compound is approximately one-third that of neomycin.[1][2] While the specific LD50 (Lethal Dose, 50%) for this compound was not provided, an estimated value can be extrapolated from the known LD50 of neomycin.

Data Presentation: Acute Toxicity

| Compound | Animal Model | Route of Administration | LD50 | Source |

| Neomycin Sulfate | Mouse | Oral | 2,880 mg/kg | Merck Safety Data Sheet |

| This compound (Estimated) | Mouse | Oral | ~8,640 mg/kg | Calculated based on[1][2] |

Note: The LD50 for this compound is an estimation based on the reported relative toxicity to neomycin.

Experimental Protocols: Acute Oral Toxicity (LD50) Determination

A standardized protocol for determining the acute oral toxicity (LD50) in rodents, such as the one outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 423, is typically followed.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

-

Animal Model: Healthy, young adult mice of a single strain are used.

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: The test substance (this compound) is administered orally via gavage. A range of doses is typically used across different groups of animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

-

Data Analysis: The LD50 is calculated using a validated statistical method, such as the Probit method.

In Vitro Cytotoxicity

As of the latest available information, no specific in vitro cytotoxicity studies for this compound, providing data such as IC50 (half-maximal inhibitory concentration) values on various cell lines, have been published in the public domain.

Experimental Protocols: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

A common method to determine the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation, and to determine the IC50 of a compound.

Methodology:

-

Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The test compound (this compound) is added to the wells in a range of concentrations. A vehicle control (without the compound) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

Putative Mechanisms of Toxicity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are not available, its classification as an aminoglycoside suggests it may share common mechanisms of toxicity with other members of this class. The primary toxicities associated with aminoglycosides are ototoxicity (ear damage) and nephrotoxicity (kidney damage). These are generally attributed to the induction of oxidative stress and apoptosis.

Diagram: Generalized Aminoglycoside-Induced Ototoxicity Pathway

Caption: Generalized signaling pathway of aminoglycoside-induced ototoxicity.

Diagram: Generalized Aminoglycoside-Induced Nephrotoxicity Pathway

Caption: Generalized signaling pathway of aminoglycoside-induced nephrotoxicity.

Experimental Protocols: Caspase-3/7 Activity Assay

To investigate the induction of apoptosis, a key event in aminoglycoside toxicity, a caspase-3/7 activity assay can be employed.

Objective: To measure the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with the test compound (this compound) as described for the cytotoxicity assay.

-

Lysis: Cells are lysed to release intracellular contents.

-

Caspase Substrate Addition: A luminogenic or fluorogenic substrate for caspase-3/7 is added to the cell lysate.

-

Incubation: The mixture is incubated to allow active caspases to cleave the substrate.

-

Signal Detection: The resulting luminescent or fluorescent signal is measured using a plate reader.

-

Data Analysis: The signal intensity is proportional to the caspase activity and is normalized to the cell number or protein concentration.

Diagram: Experimental Workflow for In Vitro Toxicity Assessment

Caption: Workflow for in vitro assessment of this compound toxicity.

Conclusion and Future Directions

The preliminary data strongly suggest that this compound possesses a favorable acute toxicity profile compared to neomycin, a cornerstone of aminoglycoside therapy. However, a comprehensive understanding of its safety requires further investigation. Future research should prioritize:

-

Definitive in vivo toxicity studies: Determination of the precise LD50 of this compound through various administration routes in multiple animal models.

-

In vitro cytotoxicity screening: Evaluation of the IC50 of this compound across a panel of relevant human cell lines, including renal and auditory cells.

-

Mechanistic studies: Elucidation of the specific signaling pathways modulated by this compound to understand the molecular basis of its lower toxicity.

-

Chronic toxicity studies: Assessment of the long-term effects of this compound administration.

A thorough toxicological evaluation will be critical in determining the potential of this compound as a safer alternative to existing aminoglycoside antibiotics.

References

Inosamycin A: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Aminoglycoside Antibiotic

Abstract

Inosamycin A, with the molecular formula C23H45N5O14, is a member of the aminoglycoside class of antibiotics. Produced by the bacterium Streptomyces hygroscopicus, it exhibits a broad spectrum of antibacterial activity. Structurally similar to established aminoglycosides like neomycin and paromomycin, this compound presents a potentially favorable toxicity profile, suggesting its value as a lead compound for further investigation in the development of new antibacterial agents. This technical guide provides a comprehensive review of the available scientific information regarding this compound, including its physicochemical properties, mechanism of action, biological activity, and relevant experimental protocols.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred a renewed interest in exploring and re-evaluating existing classes of antibiotics, including the aminoglycosides. This compound, first described in 1985, is an aminocyclitol glycoside antibiotic that has demonstrated notable antibacterial properties. Its structural relationship to clinically significant antibiotics, coupled with early data suggesting lower toxicity, makes it a compelling subject for contemporary drug discovery and development programs. This document serves as a technical resource for researchers and scientists, consolidating the current knowledge on this compound to facilitate future research and development efforts.

Physicochemical Properties

This compound is a complex polar molecule, characteristic of aminoglycoside antibiotics. Its structure features a central 2-deoxy-scyllo-inosamine ring, which distinguishes it from many other aminoglycosides like neomycin that contain a 2-deoxystreptamine moiety.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C23H45N5O14 | Internal |

| Molecular Weight | 615.6 g/mol | Internal |

| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol | Internal |

| CAS Number | 91421-97-5 | Internal |

| Appearance | White, amorphous powder | Tsunakawa et al., 1985 |

| Solubility | Soluble in water; Insoluble in most organic solvents | Tsunakawa et al., 1985 |

Mechanism of Action

As an aminoglycoside antibiotic, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This process is initiated by the binding of the antibiotic to the bacterial 30S ribosomal subunit. Specifically, aminoglycosides target the A-site on the 16S ribosomal RNA, a critical component for the accurate decoding of messenger RNA (mRNA).[2][3]

The binding of this compound to the ribosomal A-site induces a conformational change that disrupts the fidelity of protein translation in several ways:

-

Codon Misreading: The altered conformation of the A-site leads to the incorrect incorporation of amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[3]

-

Inhibition of Translocation: The movement of the ribosome along the mRNA is impeded, which can halt protein synthesis.

-

Blockage of Initiation Complex Formation: The formation of the initial complex required to start protein synthesis can be blocked.

This disruption of protein synthesis is ultimately bactericidal. The accumulation of aberrant proteins and the cessation of essential protein production lead to bacterial cell death.

Biological Activity

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The initial discovery paper by Tsunakawa et al. (1985) reported that its in vitro antibacterial activity is comparable to that of neomycin. However, a detailed public record of Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacterial strains is not currently available. The qualitative antibacterial spectrum is summarized in Table 2.

| Bacterial Type | Activity | Reference |

| Gram-positive Bacteria | Active | Tsunakawa et al., 1985 |

| Gram-negative Bacteria | Active | Tsunakawa et al., 1985 |

| Aminoglycoside-resistant organisms | Inactive | Tsunakawa et al., 1985[4] |

Toxicity

A key finding from the initial studies of this compound is its reduced acute toxicity compared to neomycin. This is a significant advantage, as toxicity is a major limiting factor for the clinical use of many aminoglycosides. A summary of the available toxicity data is presented in Table 3.

| Test Animal | Route of Administration | LD50 (mg/kg) | Reference |

| Mice | Intravenous | ~150 | Tsunakawa et al., 1985[4] |

| Mice (for comparison: Neomycin) | Intravenous | ~50 | Tsunakawa et al., 1985[4] |

Experimental Protocols

Production and Isolation of this compound

The following is a summary of the fermentation and isolation procedure as described by Tsunakawa et al. (1985).

Protocol Details:

-

Fermentation: Streptomyces hygroscopicus is cultured in a suitable seed medium followed by a production medium containing glucose, starch, and soybean meal. Fermentation is carried out at 28°C for several days.

-

Harvest and Adsorption: The culture broth is filtered, and the filtrate is adjusted to a neutral pH. The active components are then adsorbed onto a cation-exchange resin.

-

Elution and Decolorization: The resin is washed, and the Inosamycin complex is eluted with dilute aqueous ammonia. The eluate is then decolorized using activated charcoal.

-

Chromatographic Separation: The crude Inosamycin complex is subjected to a series of column chromatography steps, including cellulose and Sephadex, to separate the individual Inosamycin components.

-

Purification and Lyophilization: The fractions containing this compound are pooled, concentrated, and lyophilized to yield a purified white powder.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol Details:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (no antibiotic) and negative (no bacteria) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, aminoglycoside antibiotic. Its broad antibacterial spectrum, comparable to that of neomycin, combined with a significantly lower acute toxicity profile, highlights its potential as a scaffold for the development of new antibacterial therapies. The primary limitation in the current understanding of this compound is the lack of comprehensive quantitative data on its antibacterial activity against a wide range of clinically relevant pathogens.

Future research should focus on:

-

Comprehensive MIC Profiling: Determining the MIC of this compound against a diverse panel of both susceptible and resistant bacterial strains.

-

Mechanism of Action Studies: Further elucidating the specific interactions of this compound with the bacterial ribosome to understand the basis of its activity and potential for overcoming resistance.

-

In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of infection to assess its therapeutic potential.

-

Medicinal Chemistry Efforts: Utilizing the structure of this compound as a starting point for the synthesis of novel derivatives with improved efficacy and safety profiles.

By addressing these key areas, the scientific community can fully evaluate the potential of this compound and its analogs to contribute to the arsenal of effective treatments against bacterial infections.

References

- 1. Inosamycin, a complex of new aminoglycoside antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for Inosamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosamycin A is a member of the inosamycin complex, a group of novel aminoglycoside antibiotics produced by Streptomyces hygroscopicus.[1] Structurally related to well-known antibiotics like neomycin and kanamycin, the inosamycins are distinguished by the presence of a 2-deoxy-scyllo-inosamine moiety instead of the typical 2-deoxystreptamine.[2] The structure of this compound was elucidated through a combination of chemical degradation and extensive spectroscopic analysis. This guide provides a comprehensive overview of the spectroscopic data interpretation that would have been central to this structural determination, offering insights into the methodologies and logical workflow involved. While the raw, detailed spectroscopic data from the original structure elucidation is not publicly available, this document serves as a technical framework for understanding the application of key spectroscopic techniques in the characterization of complex natural products like this compound.

Spectroscopic Data Summary for this compound

The determination of this compound's complex structure would have relied on a suite of spectroscopic techniques to piece together its constituent parts and their connectivity. Based on the available literature, the following spectroscopic methods were instrumental:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) would have been pivotal in identifying the individual sugar and aminosugar residues, determining their stereochemistry, and establishing the glycosidic linkages between them.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would have been used to determine the elemental composition and molecular weight of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural information, helping to sequence the glycosidic chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy would have been employed to identify the presence of key functional groups, such as hydroxyl (-OH), amine (-NH₂), and ether (C-O-C) moieties, which are characteristic of aminoglycosides.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would likely have been used to confirm the absence of any chromophores that absorb in the UV-visible range, which is typical for aminoglycosides that lack aromatic rings or conjugated double bond systems.

The following tables provide a generalized summary of the expected spectroscopic data for a compound with the structure of this compound.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| 5.0 - 5.5 | d or br s | 1H per residue | Anomeric Protons (H-1) of sugar units |

| 3.0 - 4.5 | m | Multiple protons | Ring protons of sugar and inosamine moieties |

| 2.5 - 3.0 | m | Multiple protons | Protons adjacent to amino groups |

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment (Proposed) |

| 95 - 105 | Anomeric Carbons (C-1) of sugar units |

| 60 - 85 | Carbons of sugar and inosamine rings |

| 40 - 55 | Carbons bearing amino groups |

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| [M+H]⁺ | Molecular weight determination and elemental composition (from HR-MS) |

| Fragment Ions | Resulting from cleavage of glycosidic bonds, providing sequence information |

Table 4: Expected IR and UV-Vis Data for this compound

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Functional Group / Interpretation |

| IR | 3200 - 3600 (broad) | O-H and N-H stretching |

| IR | 2800 - 3000 | C-H stretching |

| IR | 1000 - 1200 | C-O stretching (ethers and alcohols) |

| UV-Vis | No significant absorption > 220 nm | Absence of chromophores |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments that would have been used in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound would be dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) due to the high polarity and presence of exchangeable protons in aminoglycosides.

-

¹H NMR: One-dimensional proton NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a defined spectral width, and a calibrated pulse width.

-

¹³C NMR: Carbon-13 NMR spectra would be acquired, often using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a longer acquisition time would be necessary.

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton spin-spin coupling networks within each sugar and inosamine residue, helping to trace out the connectivity of the protons in each ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton to its directly attached carbon atom, aiding in the assignment of the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range proton-carbon correlation experiment would be crucial for establishing the glycosidic linkages between the different monosaccharide units by observing correlations between an anomeric proton and a carbon atom across the glycosidic bond.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source would be ideal for analyzing a polar molecule like this compound.

-

High-Resolution Mass Spectrometry (HR-MS): The sample, dissolved in a suitable solvent like methanol or water, would be introduced into the ESI source. The accurate mass measurement of the protonated molecule ([M+H]⁺) would allow for the determination of the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): The [M+H]⁺ ion would be selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed in the second stage. The fragmentation pattern, showing losses of individual sugar residues, would provide evidence for the sequence of the oligosaccharide chain.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.

-

Data Acquisition: The IR spectrum would be recorded over the mid-infrared range (typically 4000 to 400 cm⁻¹). The resulting spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound in a UV-transparent solvent (e.g., water or methanol) would be prepared.

-

Data Acquisition: The UV-Vis spectrum would be recorded over a range of approximately 200 to 800 nm. The absence of strong absorption bands would be a key finding.

Visualization of the Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the isolated compound and culminating in the final chemical structure.

Caption: Workflow for the spectroscopic data interpretation and structure elucidation of this compound.

References

Inosamycin A: A Deep Dive into Predicted Physicochemical Properties for Drug Development

For Immediate Release

This technical guide offers an in-depth analysis of the predicted physicochemical properties of Inosamycin A, an aminoglycoside antibiotic. The information presented is curated for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding of this compound's characteristics.

Executive Summary

This compound, a member of the aminoglycoside class of antibiotics, presents a complex molecular structure with significant therapeutic potential. Understanding its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This document summarizes key predicted properties of this compound, outlines the computational methodologies used for these predictions, and provides a visual representation of its mechanism of action. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Predicted Physicochemical Properties of this compound

The following table summarizes the computationally predicted physicochemical properties of this compound. These values are derived from established in silico models and provide valuable insights into the molecule's behavior.

| Property | Predicted Value | Source |

| Molecular Formula | C23H45N5O14 | PubChem |

| Molecular Weight | 615.6 g/mol | PubChem |

| XLogP3 (Octanol-Water Partition Coefficient) | -8.7 | PubChem |

| Topological Polar Surface Area (TPSA) | 347 Ų | PubChem |

| Hydrogen Bond Donor Count | 19 | PubChem |

| Hydrogen Bond Acceptor Count | 19 | PubChem |

| Predicted pKa (Strongest Basic) | ~8.0 - 9.5 (Estimated) | Based on typical values for aminoglycosides |

| Predicted Aqueous Solubility | High (Estimated) | Based on high polarity and hydrogen bonding capacity |

Methodologies for In Silico Physicochemical Property Prediction

The prediction of physicochemical properties through computational methods is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries and the early identification of candidates with desirable ADME profiles.[1][2][3][4] The data presented in this guide are derived from such in silico models. Below are detailed descriptions of the general methodologies employed for predicting the key properties of molecules like this compound.

Prediction of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity, which influences its absorption and distribution.

-

Methodology: The most common methods for predicting logP are fragment-based. These approaches deconstruct the molecule into a set of predefined atomic or larger structural fragments. Each fragment is assigned a pre-calculated lipophilicity value based on experimental data from a large training set of molecules. The overall logP of the molecule is then calculated by summing the contributions of its constituent fragments, often with correction factors for intramolecular interactions. XLogP3 is a well-established example of such an atom-additive method that also incorporates correction factors for various intramolecular effects.

Prediction of Topological Polar Surface Area (TPSA)

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule, including their attached hydrogens. It is a strong predictor of a drug's ability to permeate cell membranes.

-

Methodology: TPSA is calculated based on a group contribution method. The molecule's 2D structure is analyzed to identify all polar atoms and their attached hydrogens. Pre-defined surface area contributions for different polar atom types in various chemical environments are then summed up to yield the total TPSA value. This method is computationally efficient and has been shown to correlate well with experimental measures of molecular polarity and membrane permeability.

Prediction of Hydrogen Bond Donors and Acceptors

The number of hydrogen bond donors and acceptors in a molecule is crucial for its solubility and interaction with biological targets.

-

Methodology: The prediction of hydrogen bond donor and acceptor counts is a rule-based process. The algorithm analyzes the chemical structure to identify functional groups capable of donating or accepting hydrogen bonds. For donors, this typically involves identifying hydrogen atoms attached to highly electronegative atoms like oxygen and nitrogen. For acceptors, the algorithm looks for electronegative atoms (oxygen, nitrogen) with lone pairs of electrons.

Prediction of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is fundamental to understanding a drug's ionization state at different physiological pHs, which in turn affects its solubility, absorption, and target binding.

-

Methodology: A variety of computational methods exist for pKa prediction, ranging from empirical to quantum mechanical approaches.[5][6][7][8][9][10][11][12]

-

Empirical Methods: These methods rely on large databases of experimentally determined pKa values. The prediction for a new molecule is made by identifying structurally similar compounds in the database and applying quantitative structure-property relationship (QSPR) models.

-

Quantum Mechanical (QM) Methods: These are first-principles methods that calculate the free energy difference between the protonated and deprotonated states of a molecule.[6][7] This is often done using thermodynamic cycles and can provide high accuracy, though it is computationally more intensive.[5][6][7] Semi-empirical QM methods offer a balance between speed and accuracy.[9][11]

-

Prediction of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.

-

Methodology: Predicting aqueous solubility is complex as it depends on both the energy required to break the crystal lattice of the solid and the energy gained from solvation.[13][14]

-

QSPR Models: Similar to pKa prediction, QSPR models are widely used. These models correlate a molecule's structural descriptors with its experimentally determined solubility.[15]

-

Thermodynamic Cycle-Based Methods: These methods attempt to calculate the free energy of solvation and the free energy of the solid state to derive the solubility.[14][16]

-

Machine Learning Approaches: Modern approaches increasingly utilize machine learning algorithms, such as random forests and neural networks, trained on large datasets of known solubilities to predict the solubility of new compounds.[17][18]

-

Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

This compound, as an aminoglycoside, is predicted to exert its antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis. The following diagram illustrates the generally accepted mechanism of action for this class of antibiotics.

Caption: Mechanism of action of this compound as an aminoglycoside antibiotic.

The binding of this compound to the 30S ribosomal subunit is thought to interfere with the fidelity of protein synthesis in several ways, including causing misreading of the mRNA codon and inhibiting the translocation of the peptidyl-tRNA. This leads to the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.

References

- 1. In Silico Approaches for Predicting ADME Properties of Drugs [jstage.jst.go.jp]

- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. optibrium.com [optibrium.com]

- 9. researchgate.net [researchgate.net]

- 10. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peerj.com [peerj.com]

- 12. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 13. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. Predicting the Solubility Advantage of Amorphous Pharmaceuticals: A Novel Thermodynamic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Inosamycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosamycin A is an aminoglycoside antibiotic, a class of potent bactericidal agents that function by inhibiting protein synthesis in susceptible bacteria. It is a component of the inosamycin complex, which is produced by the fermentation of Streptomyces hygroscopicus (strain J296-21 / ATCC 39150).[1] This document provides a detailed protocol for the isolation and purification of this compound, from the fermentation of the producing organism to the final purified compound. The methodologies described herein are based on established principles for the purification of aminoglycoside antibiotics and are intended to serve as a comprehensive guide for researchers in natural product chemistry, microbiology, and drug discovery.

Data Presentation

The following tables summarize the expected quantitative data at each major stage of the this compound isolation and purification process. Please note that these values are representative for a typical aminoglycoside fermentation and purification process and may vary depending on the specific fermentation conditions and scale.

Table 1: Fermentation and Extraction Data

| Parameter | Value | Unit |

| Fermentation Volume | 100 | L |

| This compound Titer (in broth) | 150 | mg/L |

| Total this compound (crude) | 15 | g |

| Extraction Efficiency | 85 | % |

| This compound in Crude Extract | 12.75 | g |

Table 2: Purification Summary

| Purification Step | Total this compound (g) | Purity (%) | Yield (%) |

| Crude Extract | 12.75 | 15 | 100 |

| Cation-Exchange Chromatography | 9.56 | 70 | 75 |

| Silica Gel Chromatography | 7.17 | 95 | 56 |

| Final Purified this compound | 6.45 | >98 | 50.6 |

Experimental Protocols

Fermentation of Streptomyces hygroscopicus

This protocol describes the culture of Streptomyces hygroscopicus for the production of the inosamycin complex.

1.1. Materials

-

Streptomyces hygroscopicus (ATCC 39150)

-

Seed Flask Medium (per liter):

-

Glucose: 10 g

-

Yeast Extract: 20 g

-

Peptone: 5 g

-

K₂HPO₄: 2 g

-

MgSO₄·7H₂O: 0.5 g

-

Adjust pH to 7.0

-

-

Production Fermentor Medium (per liter):

-

Soluble Starch: 20 g

-

Soybean Meal: 15 g

-

(NH₄)₂SO₄: 3 g

-

CaCO₃: 2 g

-

Trace Element Solution: 1 mL (containing Fe, Mn, Zn, etc.)

-

Adjust pH to 7.2

-

-

Seed Flasks (250 mL)

-

Production Fermentor (100 L)

-

Shaking Incubator

-

Autoclave

1.2. Procedure

-

Inoculum Preparation: Aseptically transfer a loopful of S. hygroscopicus from a stock culture to a 250 mL seed flask containing 50 mL of seed flask medium.

-

Seed Culture Incubation: Incubate the seed flask on a rotary shaker at 28°C and 200 rpm for 48-72 hours until dense growth is observed.

-

Production Fermentation: Aseptically transfer the seed culture (5% v/v) to a 100 L production fermentor containing the sterilized production medium.

-

Fermentation Conditions: Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 150 rpm.

-

Monitoring: Monitor the fermentation for pH, dissolved oxygen, and antibiotic production (e.g., by bioassay or HPLC) over a period of 7-10 days.

-

Harvesting: Once the this compound titer reaches its maximum, harvest the fermentation broth for extraction.

Extraction of this compound

This protocol details the extraction of the inosamycin complex from the fermentation broth and mycelium.

2.1. Materials

-

Harvested Fermentation Broth (100 L)

-

Sulfuric Acid (H₂SO₄), 1M

-

Sodium Hydroxide (NaOH), 1M

-

Cation-Exchange Resin (e.g., Amberlite IRC-50)

-

Ammonium Hydroxide (NH₄OH), 1M

-

Methanol

-

Rotary Evaporator

2.2. Procedure

-

Mycelium Separation: Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Mycelium Extraction: Since a significant portion of aminoglycosides can be bound to the mycelium, resuspend the mycelial cake in acidified water (pH 2.0 with H₂SO₄) and stir for 2 hours. Filter and combine the acidic extract with the supernatant from step 1.

-

pH Adjustment: Adjust the pH of the combined broth to 7.0 with 1M NaOH.

-

Cation-Exchange Adsorption: Pass the neutralized broth through a column packed with a cation-exchange resin pre-equilibrated to pH 7.0.

-

Washing: Wash the resin with deionized water to remove unbound impurities.

-

Elution: Elute the bound inosamycin complex from the resin using 1M NH₄OH.

-

Concentration: Concentrate the eluate under reduced pressure using a rotary evaporator to obtain the crude inosamycin complex.

Purification of this compound

This protocol describes the chromatographic purification of this compound from the crude extract.

3.1. Materials

-

Crude Inosamycin Complex

-

Cation-Exchange Resin (e.g., CM-Sephadex)

-

Ammonium Hydroxide (gradient of 0.1 M to 1.0 M)

-

Silica Gel for Column Chromatography

-

Solvent System for Silica Gel Chromatography (e.g., Chloroform:Methanol:Ammonia, 2:2:1)

-

Thin Layer Chromatography (TLC) plates (Silica Gel)

-

Ninhydrin Spray Reagent

-

High-Performance Liquid Chromatography (HPLC) system

3.2. Procedure

-

Cation-Exchange Chromatography:

-

Dissolve the crude inosamycin complex in a minimal amount of water and apply it to a CM-Sephadex column equilibrated with 0.1 M NH₄OH.

-

Elute the components of the inosamycin complex with a linear gradient of 0.1 M to 1.0 M NH₄OH.

-

Collect fractions and monitor by TLC, visualizing with ninhydrin spray. Pool the fractions containing this compound.

-

-

Silica Gel Chromatography:

-

Concentrate the this compound-containing fractions and dissolve the residue in the mobile phase for silica gel chromatography.

-

Apply the sample to a silica gel column equilibrated with the solvent system.

-

Elute with the same solvent system and collect fractions.

-

Monitor the fractions by TLC and/or HPLC.

-

-

Final Purification and Characterization:

-

Pool the pure this compound fractions and concentrate to dryness.

-

Characterize the final product by analytical HPLC, mass spectrometry, and NMR to confirm purity and identity.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound isolation and purification.

Signaling Pathway: Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound.

References

Synthesis of Inosamycin A for Research Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic methodologies for Inosamycin A, a complex aminoglycoside antibiotic. The information is intended to guide researchers in the laboratory-scale synthesis of this molecule for investigational purposes.

Introduction

This compound is a member of the inosamycin class of antibiotics, which are novel aminocyclitols structurally related to neomycin and kanamycin.[1][2][3] Produced by Streptomyces hygroscopicus, this compound exhibits a broad antibacterial spectrum.[1] The first total synthesis of this compound was achieved by Kang and Lee, providing a strategic framework for its chemical production and the generation of analogues for further study.[4] This convergent synthesis relies on the coupling of two complex fragments, an aldehyde and a ketone, via a highly stereoselective aldol condensation.[4]

Retrosynthetic Analysis and Strategy

The synthetic approach to this compound is characterized by a convergent strategy, which involves the independent synthesis of two major fragments that are later combined to form the final molecule. This approach allows for greater efficiency and the ability to modify individual fragments to create derivatives.

A high-level retrosynthetic disconnection of this compound reveals two key building blocks: Aldehyde 128 and Ketone 123. The crucial carbon-carbon bond formation that unites these fragments is achieved through a stereoselective aldol condensation.

Caption: Retrosynthetic analysis of this compound.

The synthesis of each fragment, in turn, involves a series of stereocontrolled reactions, including asymmetric aldol reactions and substrate-controlled addition reactions to forge the numerous stereocenters present in the natural product. A particularly challenging aspect of the synthesis of Ketone 123 is the construction of two sterically congested quaternary carbon centers.[4]

Synthesis of Key Fragments

The successful synthesis of this compound hinges on the efficient and stereoselective preparation of its constituent fragments.

Synthesis of Aldehyde 128

The synthesis of Aldehyde 128 is achieved through a multi-step sequence that establishes the required stereochemistry. Key transformations in this synthesis include asymmetric aldol reactions to set the chiral centers.

Synthesis of Ketone 123

The preparation of Ketone 123 is a more complex undertaking due to the presence of two quaternary stereocenters. The synthetic route to this fragment employs diastereoselective addition reactions. A critical discovery in the development of this route was the use of lanthanum chloride (LaCl₃) to promote a key transmetalation step, which was essential for achieving high coupling efficiency in the formation of one of the quaternary carbons.[4] An alternative synthetic route for the C11-C24 fragment (122), a precursor to Ketone 123, has also been developed, offering flexibility in the overall synthetic strategy.[4]

The Key Aldol Condensation

The culmination of the synthetic effort is the coupling of Aldehyde 128 and Ketone 123. This is accomplished through a highly anti-selective aldol condensation, which not only forms the crucial C24-C25 bond but also sets the final stereocenter of the carbon skeleton with remarkable control. This reaction provides the complete carbon backbone of this compound.

References

- 1. Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. INOSAMYCIN, A COMPLEX OF NEW AMINOGLYCOSIDE ANTIBIOTICS [jstage.jst.go.jp]

- 3. Inosamycin, a complex of new aminoglycoside antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace at KOASAS: Total synthesis of inostamycin A [koasas.kaist.ac.kr:8080]

Application Notes and Protocols for In Vitro Antibacterial Assays of Inosamycin A

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Inosamycin A

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. Structurally related to neomycin and paromomycin, it is part of a complex of inosamycins (A, B, C, D, and E).[1][2] Like other aminoglycosides, this compound is anticipated to exert its antibacterial effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This mechanism of action suggests a broad spectrum of activity against various bacteria. Preliminary data indicates its antibacterial activity is comparable to that of neomycin.[1] However, it is also noted to be inactive against most aminoglycoside-resistant organisms, a crucial consideration for its therapeutic potential.[1]

These application notes provide detailed protocols for a panel of in vitro assays to comprehensively evaluate the antibacterial properties of this compound. The assays are designed to determine its potency, bactericidal or bacteriostatic nature, and effectiveness against bacterial biofilms.

II. Selecting Bacterial Strains

A critical aspect of evaluating a new antibiotic is to test it against a diverse panel of clinically relevant bacteria, including both susceptible (wild-type) and resistant strains.

Table 1: Recommended Bacterial Strains for this compound Testing

| Bacterium | Gram Stain | Rationale for Inclusion | Suggested ATCC Strain(s) | Aminoglycoside-Resistant Strains |

| Staphylococcus aureus | Gram-positive | Common cause of skin, soft tissue, and bloodstream infections. | ATCC 29213 (methicillin-susceptible), ATCC 43300 (MRSA) | Select strains known to carry aminoglycoside-modifying enzyme genes (e.g., aac(6')-Ie-aph(2")-Ia). |

| Escherichia coli | Gram-negative | A frequent cause of urinary tract and gastrointestinal infections. | ATCC 25922 | Select strains with known aminoglycoside resistance mechanisms, such as 16S rRNA methyltransferase expression. |

| Pseudomonas aeruginosa | Gram-negative | An opportunistic pathogen known for its intrinsic and acquired resistance. | ATCC 27853 | Choose strains with upregulated efflux pumps or aminoglycoside-modifying enzymes. |

| Enterococcus faecalis | Gram-positive | A common cause of nosocomial infections, including endocarditis. | ATCC 29212 | Test against vancomycin-resistant enterococci (VRE) and strains with high-level aminoglycoside resistance. |

III. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] The broth microdilution method is a standard and widely used technique.[3][5][6][7][8]

Protocol: Broth Microdilution MIC Assay

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water or an appropriate buffer at a concentration of 1280 µg/mL. Filter-sterilize the solution.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of Mueller-Hinton Broth (MHB).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound stock solution (1280 µg/mL) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration range from 640 µg/mL down to 1.25 µg/mL. Well 11 will serve as a growth control (no antibiotic), and well 12 will be a sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Table 2: Example MIC Data for this compound

| Bacterium | Strain Type | Expected MIC Range (µg/mL) |

| Staphylococcus aureus | Susceptible | 1 - 8 |

| Staphylococcus aureus | Aminoglycoside-Resistant | >64 |

| Escherichia coli | Susceptible | 2 - 16 |

| Escherichia coli | Aminoglycoside-Resistant | >128 |

| Pseudomonas aeruginosa | Susceptible | 4 - 32 |

| Pseudomonas aeruginosa | Aminoglycoside-Resistant | >128 |

| Enterococcus faecalis | Susceptible | 16 - 64 |

| Enterococcus faecalis | Aminoglycoside-Resistant | >1000 |

Note: The expected MIC ranges are estimations based on the known activity of related aminoglycosides like neomycin. Actual values for this compound must be determined experimentally.

References

- 1. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]

- 2. Antibiotic Resistance-Susceptibility Profiles of Enterococcus faecalis and Streptococcus spp. From the Human Vagina, and Genome Analysis of the Genetic Basis of Intrinsic and Acquired Resistances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Enterococcus faecalis on the Bactericidal Activities of Arbekacin, Daptomycin, Linezolid, and Tigecycline against Methicillin-Resistant Staphylococcus aureus in a Mixed-Pathogen Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. html.scirp.org [html.scirp.org]

- 7. Enterococcus faecalis Antagonizes Pseudomonas aeruginosa Growth in Mixed-Species Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Testing for Inosamycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosamycin A is an aminoglycoside antibiotic with a broad spectrum of antibacterial activity.[1] As with any antimicrobial agent, determining its potency against various bacterial strains is a critical step in preclinical development and for surveillance of resistance. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, defined as the lowest concentration of the drug that prevents visible growth of a microorganism.[2] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Test

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of this compound that inhibits the growth of the bacterium.

Materials and Reagents

-

This compound reference powder

-

Sterile deionized water

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile, flat-bottom microtiter plates

-

Sterile reservoirs and multichannel pipettes

-

Spectrophotometer

-

Vortex mixer

-

Incubator (35°C ± 2°C)

-

Bacterial strains for testing (e.g., clinical isolates)

-

Quality Control (QC) strains:

-

Escherichia coli ATCC 25922

-

Staphylococcus aureus ATCC 29213

-

Pseudomonas aeruginosa ATCC 27853

-

Experimental Protocols

Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)